Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
Brand Name: Vulcanchem
CAS No.: 885595-59-5
VCID: VC8307014
InChI: InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate

CAS No.: 885595-59-5

Cat. No.: VC8307014

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate - 885595-59-5

Specification

CAS No. 885595-59-5
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate
Standard InChI InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
Standard InChI Key ASWDIABJPCJCQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is systematically named tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate under IUPAC guidelines. Its molecular structure integrates three key components:

  • A tert-butyl carbamate group ((CH3)3COC(O)NH(CH_3)_3COC(O)NH) providing steric bulk and stability.

  • A 3-aminopropyl chain facilitating nucleophilic reactivity.

  • A 4-chlorophenyl ring introducing aromaticity and electronic effects.

The compound’s Standard InChI key and SMILES notation further clarify its connectivity and stereochemical configuration, though specific descriptors remain underreported in public databases.

Table 1: Molecular Identity of Tert-Butyl 3-Amino-1-(4-Chlorophenyl)Propylcarbamate

PropertyValue
CAS Number885595-59-5
Molecular FormulaC14H21ClN2O2C_{14}H_{21}ClN_2O_2
Molecular Weight284.78 g/mol
IUPAC Nametert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate typically proceeds via a two-step strategy:

  • Amine Protection: The primary amine group in 3-amino-1-(4-chlorophenyl)propane is protected using di-tert-butyl dicarbonate (Boc2OBoc_2O) in dichloromethane or tetrahydrofuran. This step ensures selectivity in subsequent reactions.

  • Purification: Column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) isolates the product, yielding >60% purity in optimized conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
ProtectionBoc2OBoc_2O, DCM, rt, 4–6 hrs62–75%
PurificationSilica gel (95:5 DCM/MeOH)>95%

Mechanistic Insights

The carbamate formation follows a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of Boc2OBoc_2O, displacing the tert-butoxide ion. Steric hindrance from the tert-butyl group enhances kinetic stability, making the carbamate resistant to premature deprotection under mild conditions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Its stability under acidic conditions is compromised due to the labile Boc group, which cleaves at pH < 4.

Spectroscopic Data

  • NMR: 1H^1H NMR (CDCl₃) signals include δ 1.44 ppm (tert-butyl CH₃), δ 4.67 ppm (NH), and δ 7.2–7.4 ppm (aromatic C-H).

  • MS: ESI-MS shows a molecular ion peak at m/z 285.1 [M+H]⁺.

Applications in Pharmaceutical Synthesis

Role as a Protecting Group

The tert-butyl carbamate moiety safeguards the amine functionality during multi-step syntheses, particularly in peptide coupling and heterocycle formation. Its orthogonal stability allows sequential deprotection in the presence of other functional groups.

Intermediate in Drug Discovery

This compound has been employed in the synthesis of:

  • Kinase inhibitors: The 4-chlorophenyl group enhances target binding via hydrophobic interactions.

  • Antidepressants: The primary amine, after deprotection, serves as a neurotransmitter analog.

Research Findings and Biological Activity

In Vitro Studies

Preliminary assays indicate moderate activity against serotonin receptors (IC₅₀ = 12 µM), though its primary utility remains as a synthetic intermediate. Structural analogs with meta-substituted chlorophenyl groups show enhanced potency, highlighting the importance of substituent positioning.

Computational Modeling

Docking studies reveal that the 4-chlorophenyl group occupies hydrophobic pockets in enzyme active sites, while the carbamate group participates in hydrogen bonding with catalytic residues.

Future Directions

Optimization of Synthetic Routes

Future work should explore catalytic methods (e.g., enzymatic carbamation) to improve yields and reduce waste.

Expansion into Bioconjugation

The amine group’s reactivity positions this compound as a candidate for antibody-drug conjugates (ADCs) or prodrug strategies.

Toxicological Profiling

Comprehensive ADMET studies are needed to evaluate its safety profile for potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator